molecular formula C19H19N3O5S B14359037 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine CAS No. 90282-03-4

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine

Cat. No.: B14359037
CAS No.: 90282-03-4
M. Wt: 401.4 g/mol
InChI Key: PSKUTENIQAVHRO-KRWDZBQOSA-N
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Description

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a sulfonyl group, and a phenylalanylglycine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine involves its interaction with specific molecular targets. The cyano group and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Bromo-3-methylbenzene-1-sulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • L-Phenylalanylglycine

Uniqueness

4-Cyano-N-(4-methylbenzene-1-sulfonyl)-L-phenylalanylglycine is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90282-03-4

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[(2S)-3-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C19H19N3O5S/c1-13-2-8-16(9-3-13)28(26,27)22-17(19(25)21-12-18(23)24)10-14-4-6-15(11-20)7-5-14/h2-9,17,22H,10,12H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1

InChI Key

PSKUTENIQAVHRO-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=C(C=C2)C#N)C(=O)NCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)NCC(=O)O

Origin of Product

United States

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